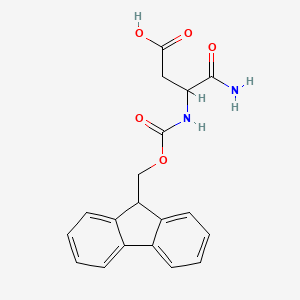
Fmoc-IsoAsn-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorenylmethyloxycarbonyl-D-asparagine amide: is a derivative of asparagine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The fluorenylmethyloxycarbonyl group is introduced to the amino group of D-asparagine using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Formation of the Amide: The carboxyl group of the protected D-asparagine is then converted to an amide using ammonia or an amine in the presence of a coupling reagent like N,N’-diisopropylcarbodiimide.
Industrial Production Methods: The industrial production of fluorenylmethyloxycarbonyl-D-asparagine amide typically involves large-scale solid-phase peptide synthesis techniques. The fluorenylmethyloxycarbonyl group is introduced using fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl succinimidyl carbonate, followed by amide formation using ammonia or an appropriate amine .
化学反应分析
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, resulting in the formation of the free amine.
Coupling Reactions: The free amine can undergo coupling reactions with carboxyl groups to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products:
科学研究应用
Chemistry: Fluorenylmethyloxycarbonyl-D-asparagine amide is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .
Medicine: Fluorenylmethyloxycarbonyl-D-asparagine amide is used in the development of peptide-based therapeutics. Its use in solid-phase peptide synthesis allows for the efficient production of peptide drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based biomaterials for various applications .
作用机制
The fluorenylmethyloxycarbonyl group protects the amino group of D-asparagine, preventing unwanted reactions during peptide synthesis. The protecting group is removed under basic conditions, revealing the free amine, which can then participate in coupling reactions to form peptide bonds .
相似化合物的比较
Fluorenylmethyloxycarbonyl-L-asparagine amide: Similar to fluorenylmethyloxycarbonyl-D-asparagine amide but with the L-isomer of asparagine.
Fluorenylmethyloxycarbonyl-D-glutamine amide: Similar protecting group but with glutamine instead of asparagine.
Fluorenylmethyloxycarbonyl-L-glutamine amide: Similar to fluorenylmethyloxycarbonyl-D-glutamine amide but with the L-isomer of glutamine.
Uniqueness: Fluorenylmethyloxycarbonyl-D-asparagine amide is unique due to its use of the D-isomer of asparagine, which can result in different biological activities and properties compared to the L-isomer .
属性
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMWRHTRSQVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

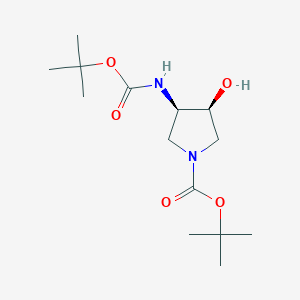
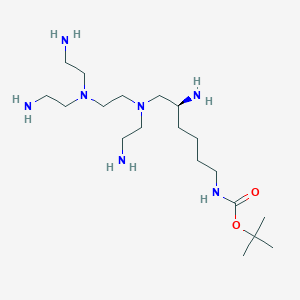
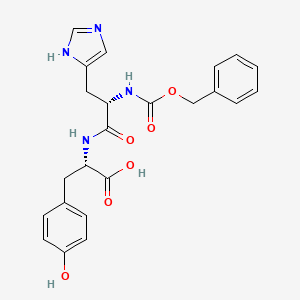
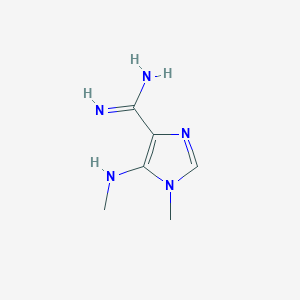
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
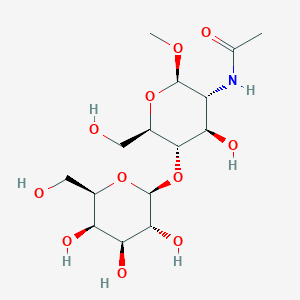

![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
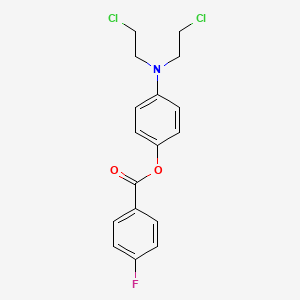
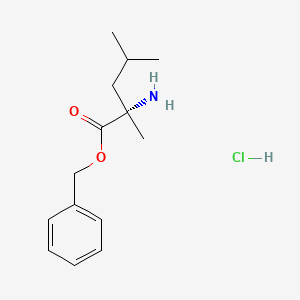
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
